Methyl 2-(benzylamino)propanoate hydrochloride

Catalog No.
S699310
CAS No.
16975-44-3
M.F
C11H16ClNO2
M. Wt
229.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(benzylamino)propanoate hydrochloride

CAS Number

16975-44-3

Product Name

Methyl 2-(benzylamino)propanoate hydrochloride

IUPAC Name

methyl 2-(benzylamino)propanoate;hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7 g/mol

InChI

InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H

InChI Key

FJUWPAKLUHULRE-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)NCC1=CC=CC=C1.Cl

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1.Cl

The exact mass of the compound Methyl 2-(benzylamino)propanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-(benzylamino)propanoate hydrochloride is a synthetic compound with the molecular formula C11_{11}H16_{16}ClNO2_2 and a molecular weight of 229.7 g/mol. This compound is notable for its structural features, which include a benzyl group attached to the nitrogen atom of an alanine derivative, along with a methyl ester group at the carboxylic acid end. The hydrochloride form is produced by reacting the base compound with hydrochloric acid, enhancing its solubility and stability in various applications.

Synthesis:

MBAP HCl is a synthetic molecule prepared from L-alanine, a naturally occurring amino acid. The specific process involves several steps, including:

  • Esterification: L-alanine is reacted with methanol to form the methyl ester of L-alanine, also known as methyl L-alaninate.
  • N-alkylation: The amino group of methyl L-alaninate is then alkylated with benzyl chloride to introduce the benzyl group, resulting in the formation of MBAP.
  • Salt formation: Finally, MBAP is reacted with hydrochloric acid (HCl) to form the corresponding hydrochloride salt, MBAP HCl. []

Applications:

MBAP HCl has various applications in scientific research, primarily related to its role as a:

  • Chiral building block: Due to its well-defined stereochemistry (S-configuration), MBAP HCl is a valuable building block for the synthesis of other chiral molecules, including pharmaceuticals and agrochemicals. []
  • Substrate for enzyme studies: MBAP HCl can serve as a substrate for enzymes involved in amino acid metabolism and protein modification, allowing researchers to study their activity and function. []
  • Peptide synthesis: MBAP HCl can be incorporated into peptide sequences using standard peptide coupling techniques, enabling the creation of modified peptides with specific properties for research purposes. []
Typical of amines and esters. Key reactions include:

  • Esterification: The compound can undergo hydrolysis in the presence of water or acids to yield L-alanine derivatives and benzyl alcohol.
  • Amine Reactions: As a secondary amine, it can react with electrophiles, leading to various alkylation products.
  • Acid-Base Reactions: The hydrochloride form can readily dissociate in aqueous solutions, allowing it to act as a weak acid.

Methyl 2-(benzylamino)propanoate hydrochloride exhibits significant biological activity, particularly in biochemical pathways involving amino acids. It interacts with enzymes related to amino acid metabolism, acting either as a substrate or an inhibitor. This interaction can modulate metabolic pathways, influencing cellular processes such as signaling and gene expression. Additionally, it has been shown to affect cell function by altering specific signaling pathways and metabolic activities.

Molecular Mechanism

The synthesis of methyl 2-(benzylamino)propanoate hydrochloride typically involves the following steps:

  • Starting Material: L-alanine is reacted with benzyl chloroformate to introduce the benzyl group.
  • Ester Formation: The resulting product is then treated with methanol in the presence of an acid catalyst to form the methyl ester.
  • Hydrochloride Salt Formation: Finally, the compound is reacted with hydrochloric acid to produce the hydrochloride salt .

This method allows for efficient production of the compound from readily available precursors.

Methyl 2-(benzylamino)propanoate hydrochloride has diverse applications across several fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds.
  • Organic Synthesis: The compound acts as a building block for more complex organic molecules.
  • Materials Science: It is utilized in developing new materials with specific properties due to its unique chemical structure .

Studies have indicated that methyl 2-(benzylamino)propanoate hydrochloride interacts with various enzymes and proteins involved in metabolic pathways. Its ability to modulate these interactions makes it a valuable tool for research into enzyme kinetics and metabolic regulation. Additionally, its effects on cellular processes highlight its potential for therapeutic applications.

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 2-(benzylamino)propanoate hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
L-AlanineAmino acid structureNaturally occurring; fundamental building block
BenzylamineSimple amine structureLacks ester functionality
Methyl 2-amino propanoateSimilar backbone but without benzyl groupLess complex; different biological activity
Methyl 3-(benzylamino)butanoateLonger carbon chainDifferent metabolic interactions

Methyl 2-(benzylamino)propanoate hydrochloride is unique due to its specific combination of functional groups that influence its reactivity and biological activity compared to these similar compounds .

This comprehensive overview illustrates the significance of methyl 2-(benzylamino)propanoate hydrochloride in various scientific fields, emphasizing its potential applications and unique properties among related compounds.

Sequence

A

Dates

Last modified: 08-15-2023

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